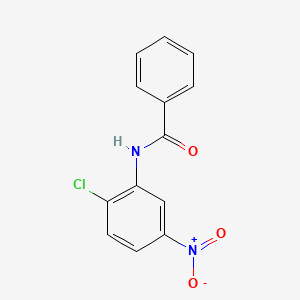

Methyl 2-phenoxynicotinate

説明

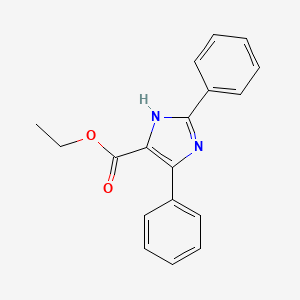

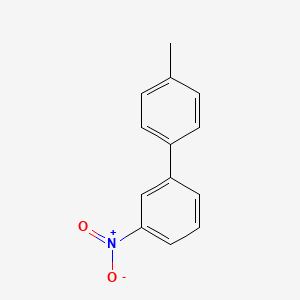

Methyl 2-phenoxynicotinate is a chemical compound with the CAS Number: 36701-88-9 . It has a molecular weight of 229.24 and its molecular formula is C13H11NO3 .

Molecular Structure Analysis

The InChI code for Methyl 2-phenoxynicotinate is 1S/C13H11NO3/c1-16-13(15)11-8-5-9-14-12(11)17-10-6-3-2-4-7-10/h2-9H,1H3 . This code provides a specific description of the molecule’s structure.

科学的研究の応用

Intramolecular Proton Transfer

Methyl 2-hydroxynicotinate (MEHNA) demonstrates interesting spectral characteristics through intra- and intermolecular proton transfer. Studies using various spectroscopic techniques have shown that MEHNA exists as enol in less polar solvents and as keto in polar media, with its fluorescence properties being significantly influenced by the solvent's polarity. This suggests potential applications in understanding photophysics and developing optical materials or sensors (Balamurali & Dogra, 2004).

Catalysis

Research on Cu–Co synergism in Cu1−xCoxFe2O4 ferrospinel systems has revealed their significant catalytic performance in methylation of phenol with methanol, producing o-cresol and 2,6-xylenol as major products. This indicates the potential of related compounds in catalysis, especially in the synthesis of chemicals and materials through methylation reactions (Mathew et al., 2002).

Antimicrobial Properties

Studies have identified various preservatives and antimicrobials, including 2-Phenoxyethanol, in Japanese rivers, suggesting their widespread use and environmental impact. This highlights the antimicrobial applications of phenoxy compounds and their relevance to environmental science and pollution studies (Kimura et al., 2014).

Pest Management

Methyl isonicotinate, a related compound, has been extensively studied for its application in thrips pest management. It acts as a non-pheromone semiochemical, demonstrating behavioral responses in various thrips species, indicating its potential use in agriculture for pest control and management strategies (Teulon et al., 2017).

Antioxidant and Antimicrobial Properties

The synthesis of Schiff base compounds and their coordination with metal ions have shown enhanced antioxidant, enzyme inhibition, and antibacterial/antifungal activities. This suggests the role of similar compounds in medicinal chemistry for developing new therapeutic agents (Sumrra et al., 2018).

特性

IUPAC Name |

methyl 2-phenoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-16-13(15)11-8-5-9-14-12(11)17-10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBVAKNBOUITGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190161 | |

| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727042 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 2-phenoxynicotinate | |

CAS RN |

36701-88-9 | |

| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036701889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)

![4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1594868.png)